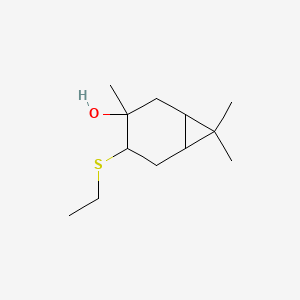
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylthio)-3,7,7-trimethylbicyclo(410)heptan-3-ol is a bicyclic compound with a unique structure that includes an ethylthio group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol typically involves the reaction of a suitable precursor with ethylthiol under specific conditions. One common method involves the use of a bicyclic ketone, which is reacted with ethylthiol in the presence of a catalyst to form the desired product. The reaction conditions often include a controlled temperature and pressure to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or thiols.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol exerts its effects involves its interaction with specific molecular targets. The ethylthio group can form interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol: Similar structure but lacks the ethylthio group.
7-Oxabicyclo(4.1.0)heptan-3-ol: Contains an oxygen atom in the bicyclic ring.
Trimethoxy[2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl]silane: Contains a silane group and an oxabicyclic structure.
Uniqueness
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .
Propriétés
Numéro CAS |
85567-25-5 |
|---|---|
Formule moléculaire |
C12H22OS |
Poids moléculaire |
214.37 g/mol |
Nom IUPAC |
4-ethylsulfanyl-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C12H22OS/c1-5-14-10-6-8-9(11(8,2)3)7-12(10,4)13/h8-10,13H,5-7H2,1-4H3 |
Clé InChI |
PLYPEPUHGIDMKG-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CC2C(C2(C)C)CC1(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
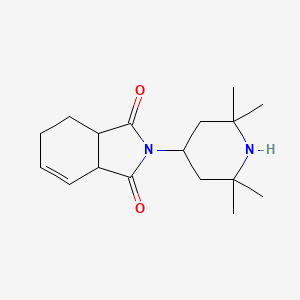
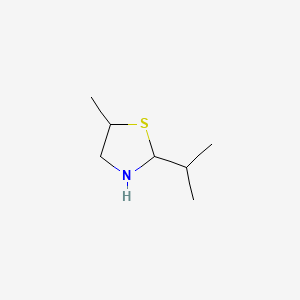
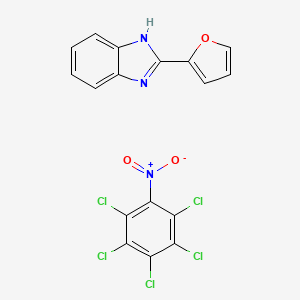


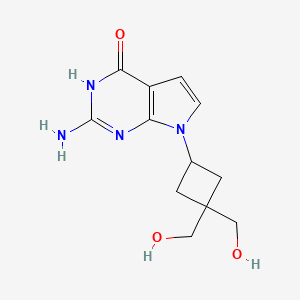
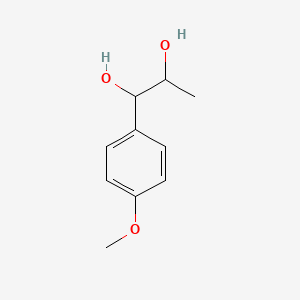
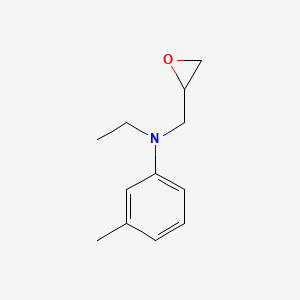
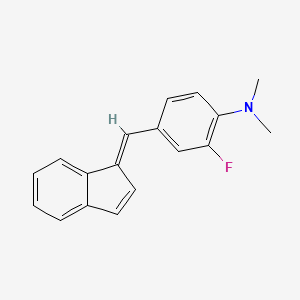
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)



